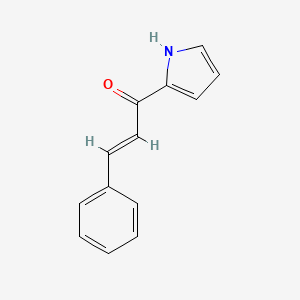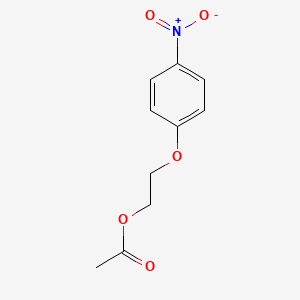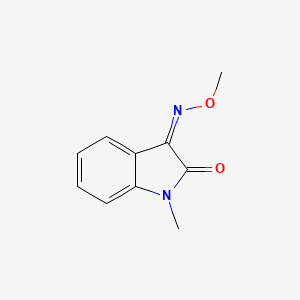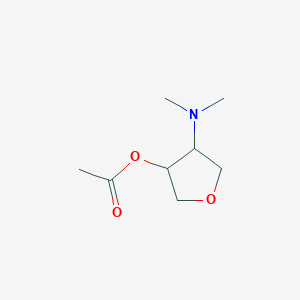![molecular formula C16H23Cl3N2O B12008389 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide is a synthetic organic compound characterized by its unique molecular structure, which includes a trichloromethyl group, a methylphenyl group, and a heptanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide typically involves the reaction of 2,2,2-trichloroethanol with 2-methylphenylamine under controlled conditions to form the intermediate N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}amine. This intermediate is then reacted with heptanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and methoxy derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}heptanamide
- N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}heptanamide
- N-{2,2,2-trichloro-1-[(2,5-dimethoxyphenyl)amino]ethyl}heptanamide
Uniqueness
N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the trichloromethyl group also imparts distinct chemical properties, making it a valuable compound for various applications .
特性
分子式 |
C16H23Cl3N2O |
|---|---|
分子量 |
365.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]heptanamide |
InChI |
InChI=1S/C16H23Cl3N2O/c1-3-4-5-6-11-14(22)21-15(16(17,18)19)20-13-10-8-7-9-12(13)2/h7-10,15,20H,3-6,11H2,1-2H3,(H,21,22) |
InChIキー |
NSPQCKQWKAXZGL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)

![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
